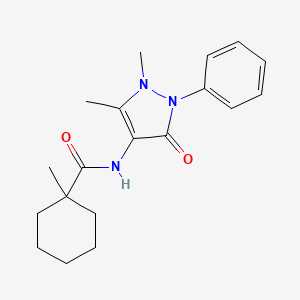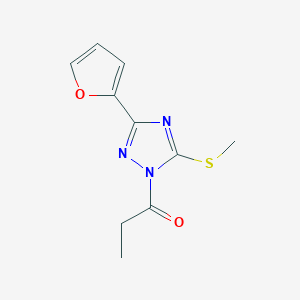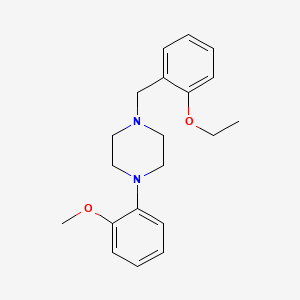
4-phenoxy-2-(3-pyridinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenoxy-2-(3-pyridinyl)quinazoline is a chemical compound with the molecular formula C19H13N3O . It is a derivative of quinazoline, a class of organic compounds that are important in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 4-phenoxy-2-(3-pyridinyl)quinazoline involves the use of aryne chemistry . The starting materials are quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one, and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides an environmentally benign way for the preparation of several unnatural series of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine compounds with high yields and broad substrate scope .Molecular Structure Analysis
The molecular structure of 4-phenoxy-2-(3-pyridinyl)quinazoline is based on the quinazoline skeleton, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The 4-phenoxy-2-(3-pyridinyl)quinazoline molecule has a phenyl group attached to the 4-position of the quinazoline ring through an oxygen atom, and a pyridinyl group attached to the 2-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-phenoxy-2-(3-pyridinyl)quinazoline include the generation of aryne intermediates, which are highly electrophilic and readily participate in reactions with the reactants . The reactions result in addition and insertion type products with good yields and atom economy .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound “4-phenoxy-2-(3-pyridinyl)quinazoline” is used in the synthesis of heterocyclic compounds . This synthetic methodology provides an environmentally benign way for the preparation of several unnatural series of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine compounds with high yields and broad substrate scope .
Anti-Cancer Applications
Quinazoline derivatives, including “4-phenoxy-2-(3-pyridinyl)quinazoline”, have been found to have anti-cancer properties . These compounds can be synthesized with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
Anti-Inflammatory Applications
Quinazoline derivatives also exhibit anti-inflammatory properties . This makes “4-phenoxy-2-(3-pyridinyl)quinazoline” a potential candidate for the development of new anti-inflammatory drugs .
Anti-Bacterial Applications
“4-phenoxy-2-(3-pyridinyl)quinazoline” has potential anti-bacterial applications . Quinazoline derivatives have been found to inhibit the growth of certain bacteria, making them useful in the development of new antibiotics .
Analgesic Applications
Quinazoline derivatives, including “4-phenoxy-2-(3-pyridinyl)quinazoline”, have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .
Anti-Viral Applications
“4-phenoxy-2-(3-pyridinyl)quinazoline” has potential anti-viral applications . Quinazoline derivatives have been found to inhibit the replication of certain viruses, making them useful in the development of new antiviral drugs .
Propriétés
IUPAC Name |
4-phenoxy-2-pyridin-3-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c1-2-8-15(9-3-1)23-19-16-10-4-5-11-17(16)21-18(22-19)14-7-6-12-20-13-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJJIYUGSQDYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320514 |
Source


|
| Record name | 4-phenoxy-2-pyridin-3-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenoxy-2-pyridin-3-ylquinazoline | |
CAS RN |
381196-06-1 |
Source


|
| Record name | 4-phenoxy-2-pyridin-3-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)

![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)

![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)
![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)
![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)


